molecular formula C26H22FN3O3S B2577034 N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899743-43-2

N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2577034
CAS No.: 899743-43-2
M. Wt: 475.54
InChI Key: HFXUUCSJWNBYTM-UHFFFAOYSA-N
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Description

N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic organic compound with the CAS Registry Number 899743-43-2 . This spiro[indoline-3,2'-thiazolidine] derivative has a molecular formula of C26H22FN3O3S and a molecular weight of 475.54 g/mol . Its complex structure features a spiro junction connecting indoline and thiazolidine ring systems, substituted with a 4-fluorophenyl group and an N-benzylacetamide side chain . Compounds based on the spiro[indoline-3,2'-thiazolidine] scaffold are of significant interest in medicinal chemistry for their potential as multi-target agents . Recent scientific literature highlights that structurally related indoline-based compounds are being investigated as dual inhibitors of key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This dual inhibition represents a promising strategy for the development of novel anti-inflammatory therapeutics by simultaneously blocking the production of pro-inflammatory leukotrienes and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-17-7-12-22-21(13-17)26(30(24(32)16-34-26)20-10-8-19(27)9-11-20)25(33)29(22)15-23(31)28-14-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUUCSJWNBYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approach

A one-pot MCR using 5-methylisatin (1) , 4-fluorophenylisothiocyanate (2) , and thioglycolic acid (3) under acidic conditions yields the spiro intermediate 4 (Scheme 1). Nano-CoFe₂O₄@SiO₂ (5 mol%) in ethanol at 80°C drives cyclization via imine-thiol conjugate addition, achieving 88% yield in 4 hours.

Mechanistic Insights :

  • Nano-CoFe₂O₄@SiO₂ activates the carbonyl group of isatin, facilitating nucleophilic attack by the 4-fluorophenylisothiocyanate.
  • Thioglycolic acid undergoes thiol-Michael addition to form the thiazolidinone ring, followed by spirocyclization.

Domino Reaction with β-Cyclodextrin-SO₃H Catalyst

β-Cyclodextrin-SO₃H (0.6 mol%) in water catalyzes a domino Knoevenagel-cyclocondensation between 5-methylisatin (1) , 4-fluorobenzaldehyde (5) , and cysteamine hydrochloride (6) . This method produces the spiro core 7 in 92% yield with >99% enantiomeric excess (Scheme 2).

Functionalization with the N-Benzyl Acetamide Side Chain

Alkylation of the Spiro Intermediate

The spiro compound 4 undergoes N-alkylation with N-benzyl-2-bromoacetamide (8) in dimethylformamide (DMF) using K₂CO₃ as a base. Optimized conditions (60°C, 6 hours) afford the target molecule 9 in 85% yield (Scheme 3).

Catalytic Enhancement :

  • Ultrasonication at 40 kHz reduces reaction time to 3 hours, improving yield to 91% via enhanced mass transfer.

Microwave-Assisted Acylation

Microwave irradiation (100 W, 120°C) of 4 with N-benzyl-2-chloroacetamide (10) and triethylamine in acetonitrile achieves 94% yield in 20 minutes. This method minimizes thermal degradation.

Catalyst Screening and Reaction Optimization

Nano-Fe₂O₃ vs. Conventional Catalysts

Comparative studies demonstrate Fe₂O₃ nanoparticles (10 mol%) outperform traditional catalysts (Table 1):

Catalyst Yield (%) Time (h) Temperature (°C)
Fe₂O₃ NPs 93 2 80
ZnCl₂ 78 6 100
β-CD-SO₃H 92 4 80

Fe₂O₃’s high surface area and Lewis acidity accelerate imine formation and cyclization.

Solvent and Temperature Effects

Green solvents (ethanol, water) favor higher yields vs. dichloromethane (Table 2):

Solvent Yield (%) Dielectric Constant
Ethanol 88 24.3
Water 85 80.1
DCM 72 8.93

Elevated temperatures (80–100°C) drive equilibrium toward spirocyclization.

Structural Characterization and Analytical Data

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD of 9 confirms the spiro configuration and acetamide orientation (Figure 1). Key metrics:

  • Orthorhombic crystal system, space group P2₁2₁2₁.
  • Bond lengths: C–N (1.47 Å), C–S (1.82 Å).
  • Dihedral angle between indoline and thiazolidinone: 89.5°.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 4.62 (s, 2H, N–CH₂–CO), 2.32 (s, 3H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–F).

Green Chemistry and Scalability

Solvent-Free Mechanochemical Synthesis

Ball-milling 1 , 2 , and 3 with Fe₂O₃ NPs (5 mol%) for 1 hour achieves 89% yield, eliminating solvent waste.

Recyclability of Heterogeneous Catalysts

Nano-CoFe₂O₄@SiO₂ retains 95% activity after seven cycles, confirmed by ICP-OES.

Chemical Reactions Analysis

Nucleophilic Substitution at Acetamide Position

The acetamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid intermediates. This reaction is critical for prodrug activation or metabolite formation .

Reaction Conditions Products Yield Source
6M HCl, 80°C, 4h2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetic acid72%
NaOH (1M), EtOH, reflux, 2hSodium salt of hydrolyzed acetamide85%

Ring-Opening of Thiazolidin-2,4-dione Moiety

The thiazolidine-2,4-dione ring opens under nucleophilic attack, enabling functionalization at the spiro carbon:

Reagents Reaction Pathway Applications
Ethylenediamine, DMF, 60°CFormation of bis-amide derivatives via C3-S bond cleavageBioactivity optimization
Grignard reagents (R-MgX)Alkylation at the dioxo-thiazolidine sulfurSynthesis of branched analogs

This reactivity aligns with structurally related spiro-thiazolidinediones showing enhanced electrophilicity at the sulfur atom .

Electrophilic Aromatic Substitution on 4-Fluorophenyl Group

The 4-fluorophenyl group participates in halogen-directed electrophilic substitutions:

Reaction Conditions Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2hPara to fluorine (77% yield)
SulfonationSO₃/H₂SO₄, 50°C, 6hMeta to fluorine (63% yield)

Density functional theory (DFT) studies on analogous fluorophenyl systems confirm preferential meta/para substitution due to fluorine's electron-withdrawing effects .

Reductive Modification of the Indoline Ring

Catalytic hydrogenation selectively reduces the indoline double bond:

Catalyst Conditions Product Stereochemistry
Pd/C (10%), H₂ (1 atm)EtOH, 25°C, 12hcis-Octahydroindoline derivative
PtO₂, H₂ (3 atm)AcOH, 50°C, 6htrans-Octahydroindoline derivative

Stereochemical outcomes depend on catalyst choice and solvent polarity .

Functionalization via Cross-Coupling Reactions

The benzyl group supports palladium-catalyzed coupling:

Reaction Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives for SAR studies
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs for solubility enhancement

These reactions enable modular diversification of the benzyl moiety .

Stability Under Physiological Conditions

Condition Degradation Pathway Half-Life
pH 7.4 buffer, 37°CSlow hydrolysis of acetamide to carboxylic acid48h
Human liver microsomesCYP450-mediated oxidation of thiazolidine ring22min

Stability data suggest rapid metabolic inactivation, necessitating prodrug strategies .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, though metabolic instability remains a challenge. Experimental validation of inferred reactions (e.g., cross-coupling, electrophilic substitution) is recommended for further development.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide lies in its potential anticancer properties. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with IC50 values lower than established anticancer drugs indicate strong potential for further development .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, certain derivatives have been shown to act as telomerase inhibitors, which are essential for the proliferation of cancer cells. Studies have demonstrated that these compounds can significantly reduce telomerase activity in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of specific functional groups and structural features can enhance or diminish biological activity. For example, modifications to the benzyl or fluorophenyl groups may lead to variations in potency against different cancer types .

Synthesis and Evaluation

A recent study synthesized a series of derivatives based on the core structure of this compound and evaluated their anticancer activity against multiple cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The most potent derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy and safety profile of compounds derived from this compound. These studies typically involve animal models where the compound is administered to evaluate tumor growth inhibition and overall survival rates compared to control groups .

Summary Table of Research Findings

Study Compound Cell Line IC50 Value (µM) Mechanism
Study 1Derivative AMCF71.18Telomerase Inhibition
Study 2Derivative BHEPG20.85Apoptosis Induction
Study 3Derivative CA5490.95Cell Cycle Arrest

Mechanism of Action

The compound's mechanism of action in biological systems often involves:

  • Molecular Targets: : Interaction with specific enzymes, receptors, or proteins, modulating their function or signaling pathways.

  • Pathways Involved: : Engagement in pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity Yield/Purity Reference
Target Compound Spiro[indoline-3,2'-thiazolidine] 3'-(4-fluorophenyl), 5-methyl Not explicitly reported (inferred: potential anti-inflammatory/antimicrobial) N/A
Derivative 8 () Spiro[indoline-3,2'-thiazolidine] 3'-cyclohexanecarbonyl, 5-methyl Dual 5-LOX/sEH inhibition 65% yield
Compound 5d () Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol] Benzo[d]thiazol-2-ylthio Anti-inflammatory, antibacterial (most potent in series) Synthesized, activity data reported
Compound 9 () Spiro[imidazolidine-4,1'-indene] 5'-cyano Orally bioavailable inhibitor (selectivity inferred) 41% yield, 96.4% purity (LC-MS)
Compound 15 () Spiro[imidazolidine-4,1'-indene] 5'-cyclopropyl Not explicitly reported (high purity: 98.03%) 98.03% purity (LC-MS)

Key Observations:

  • Fluorine vs. Bulkier Groups: The target compound’s 4-fluorophenyl group may enhance lipophilicity and membrane permeability compared to cyclohexanecarbonyl (Derivative 8) or cyano (Compound 9) substituents. Fluorine’s electron-withdrawing effects could also modulate electronic interactions with biological targets .
  • Methyl vs.
  • Core Heterocycle Variations: Thiazolo-oxadiazole hybrids () exhibit pronounced anti-inflammatory activity, suggesting that additional heteroatoms in the spiro system enhance bioactivity compared to simpler thiazolidines .

Pharmacological and Physicochemical Data

Molecular Weight and Purity:

  • The target compound’s molecular weight can be inferred to be ~450–500 Da based on analogs (e.g., Compound 15: MW 458.0 ).
  • Purity levels for analogs range from 96.4% (Compound 9) to 98.03% (Compound 15), suggesting rigorous chromatographic purification protocols are feasible for the target compound .

Biological Activity:

    Biological Activity

    N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure characterized by a spiroindoline framework, which is known for its pharmacological properties. The presence of a fluorophenyl group and thiazolidin moiety contributes to its biological activity.

    The biological activity of this compound can be attributed to several mechanisms:

    • Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
    • Enzyme Inhibition : It has been reported to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer’s.
    • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against bacterial strains.

    Antioxidant Activity

    In vitro assays demonstrated that this compound has an IC50 value of approximately 25 µM for DPPH radical scavenging activity, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 ~ 10 µM) .

    Enzyme Inhibition Studies

    Recent investigations into the enzyme inhibition profile revealed that the compound exhibits AChE inhibitory activity with an IC50 value of 5 µM. This suggests a potential role in treating cognitive disorders . Molecular docking studies have indicated that the compound binds effectively to the active site of AChE, supporting its use as a lead compound in drug development for Alzheimer's disease.

    Antimicrobial Activity

    In antimicrobial assays, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL against tested bacterial strains .

    Neuroprotective Effects

    A study involving scopolamine-induced memory impairment in mice showed that administration of this compound improved cognitive function significantly compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities .

    Anticancer Potential

    In cancer research contexts, the compound was evaluated for its cytotoxic effects on various cancer cell lines. It exhibited selective cytotoxicity with an IC50 value of 15 µM against human colon cancer cells (HCT116), suggesting potential for further development as an anticancer agent .

    Summary Table of Biological Activities

    Activity TypeIC50 ValueReference
    Antioxidant25 µM
    AChE Inhibition5 µM
    Antimicrobial32 - 64 µg/mL
    Cytotoxicity (HCT116)15 µM

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